molecular formula C18H30O6 B7949016 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 343599-72-4

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B7949016
CAS No.: 343599-72-4
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-FYWRMAATSA-N
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Description

Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of tin atoms bonded to organic groups. Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is known for its applications in various industrial processes, particularly as a plasticizer and stabilizer in the production of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of citric acid with butanol in the presence of a catalyst. One common method uses polyaniline-supported heteropoly acids as catalysts. The reaction is carried out at room temperature, and the process parameters such as catalyst loading, molar ratio of butanol to citric acid, and reaction time are optimized to maximize the conversion and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound often involves continuous processes such as reactive distillation and three-stage batch systems. These methods are designed to ensure high yield and purity of the product while minimizing environmental impact. The use of environmentally benign catalysts and renewable raw materials is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tributyltin hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve moderate temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds. These products have diverse applications in industrial and research settings .

Scientific Research Applications

Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tributyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions lead to the modulation of various metabolic and developmental pathways. The compound’s ability to disrupt endocrine function is attributed to its binding to these receptors, which alters gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin hydride
  • Tributyltin oxide

Uniqueness

Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Unlike other organotin compounds, it is particularly effective as a plasticizer and stabilizer, making it valuable in the polymer industry. Additionally, its interactions with nuclear receptors differentiate it from other organotin compounds in terms of biological activity .

Properties

IUPAC Name

tributyl (E)-prop-1-ene-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016725
Record name Tributyl (1E)-1-propene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7568-58-3, 343599-72-4
Record name NSC3922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyl (1E)-1-propene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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